molecular formula C9H9NO2S B1321485 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 443955-31-5

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1321485
CAS No.: 443955-31-5
M. Wt: 195.24 g/mol
InChI Key: FDHINJNZZCOWOA-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic organic compound featuring a thiazine ring fused with a benzene ring. This compound is notable for its unique structure, which includes a hydroxymethyl group attached to the thiazine ring. Thiazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thiazine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(hydroxymethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHINJNZZCOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619200
Record name 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-31-5
Record name 6-(Hydroxymethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The acid (a) in tetrahydrofuran (50 ml) and triethylamine (4.7 ml) was cooled to 0° C. and isobutylchloroformate (4.02 ml) was added dropwise and the solution was stirred at 0° C. for 2 hours, when it was filtered into a stirred solution of sodium borohydride (3.14 g) in ice/water (50 ml). The mixture was stirred at 0° C. for 1 hour and allowed to warm to room temperature. It was acidified with 2M hydrochloric acid, evaporated to half volume, and the resulting product was collected, washed with water and dried in vacuo, to give a white solid (4.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
4.02 mL
Type
reactant
Reaction Step Two

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